molecular formula C7H5F3N2O B13652747 2-Amino-3,4,5-trifluorobenzamide

2-Amino-3,4,5-trifluorobenzamide

Cat. No.: B13652747
M. Wt: 190.12 g/mol
InChI Key: WQIMALNWXDJQPD-UHFFFAOYSA-N
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Description

2-Amino-3,4,5-trifluorobenzamide is a fluorinated aromatic amide with the molecular formula C7H5F3N2O This compound is characterized by the presence of three fluorine atoms attached to the benzene ring, along with an amino group and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,4,5-trifluorobenzamide typically involves the introduction of fluorine atoms into the benzene ring followed by the incorporation of the amino and amide groups. One common synthetic route involves the following steps:

    Fluorination: The starting material, such as 3,4,5-trifluorobenzoic acid, is subjected to fluorination reactions to introduce the fluorine atoms at the desired positions on the benzene ring.

    Amidation: The fluorinated benzoic acid is then converted to the corresponding benzamide through an amidation reaction. This can be achieved using reagents such as thionyl chloride (SOCl2) to form the acid chloride intermediate, followed by reaction with ammonia (NH3) or an amine to yield the benzamide.

    Amination: The final step involves the introduction of the amino group at the 2-position of the benzene ring. This can be accomplished through nucleophilic substitution reactions using appropriate amine sources.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4,5-trifluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The presence of fluorine atoms on the benzene ring makes it susceptible to nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The amino and amide groups can participate in oxidation and reduction reactions. For example, the amino group can be oxidized to form nitro derivatives, while the amide group can be reduced to form amines.

    Condensation Reactions: The amide group can undergo condensation reactions with various electrophiles, leading to the formation of imides, lactams, and other cyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce nitro compounds or amines, respectively.

Scientific Research Applications

2-Amino-3,4,5-trifluorobenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique fluorinated structure makes it a valuable scaffold for the development of pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its distinct chemical properties.

    Material Science: Fluorinated aromatic amides are used in the synthesis of advanced materials, including polymers and liquid crystals, due to their thermal stability and unique electronic properties.

    Agricultural Chemistry: The compound can be explored for its potential use as a pesticide or herbicide, leveraging its fluorinated structure to enhance efficacy and environmental stability.

Mechanism of Action

The mechanism of action of 2-Amino-3,4,5-trifluorobenzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, leading to enhanced biological activity. The exact molecular pathways involved can vary based on the specific target and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,4-difluorobenzamide
  • 2-Amino-3,5-difluorobenzamide
  • 2-Amino-4-fluorobenzamide
  • 3,4,5-Trifluorobenzamide

Comparison

Compared to similar compounds, 2-Amino-3,4,5-trifluorobenzamide is unique due to the presence of three fluorine atoms on the benzene ring. This high degree of fluorination can impart distinct chemical and biological properties, such as increased lipophilicity, metabolic stability, and binding affinity. These properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H5F3N2O

Molecular Weight

190.12 g/mol

IUPAC Name

2-amino-3,4,5-trifluorobenzamide

InChI

InChI=1S/C7H5F3N2O/c8-3-1-2(7(12)13)6(11)5(10)4(3)9/h1H,11H2,(H2,12,13)

InChI Key

WQIMALNWXDJQPD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)N)C(=O)N

Origin of Product

United States

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